3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine
Overview
Description
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a nitro group and a difluoropyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitropyridine and 3,3-difluoropyrrolidine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 0°C to room temperature, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Conversion to 3-(3,3-Difluoropyrrolidin-1-yl)-4-aminopyridine.
Reduction: Formation of 3-(3,3-Difluoropyrrolidin-1-yl)-4-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Difluoropyrrolidin-1-yl)-4-aminopyridine: Similar structure but with an amino group instead of a nitro group.
3-(3,3-Difluoropyrrolidin-1-yl)-4-chloropyridine: Contains a chlorine atom instead of a nitro group.
3-(3,3-Difluoropyrrolidin-1-yl)-4-methylpyridine: Features a methyl group instead of a nitro group.
Uniqueness
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine is unique due to the presence of both a difluoropyrrolidinyl group and a nitro group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2/c10-9(11)2-4-13(6-9)8-5-12-3-1-7(8)14(15)16/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIPGCXQQYWIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229147 | |
Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713162-89-0 | |
Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713162-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-(3,3-difluoro-1-pyrrolidinyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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